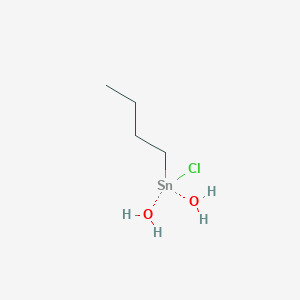

Butylchlorodihydroxytin

Description

The exact mass of the compound Stannane, butylchlorodihydroxy- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 323990. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Butylchlorodihydroxytin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butylchlorodihydroxytin including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

butyl(chloro)tin;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9.ClH.2H2O.Sn/c1-3-4-2;;;;/h1,3-4H2,2H3;1H;2*1H2;/q;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWFUVTMPYOLBDB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn]Cl.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13ClO2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044797 | |

| Record name | Butyl(chloro)stannanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13355-96-9 | |

| Record name | Butylchlorotin dihydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013355969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, butylchlorodihydroxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=323990 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stannane, butylchlorodihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl(chloro)stannanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butylchlorodihydroxystannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.082 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYLCHLOROTIN DIHYDROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FWL74QMO8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Butylchlorodihydroxytin: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

Abstract

Butylchlorodihydroxytin, an organotin compound with the chemical formula C₄H₁₁ClO₂Sn, is a versatile and industrially significant chemical primarily utilized as a catalyst in various polymerization and esterification reactions. This technical guide provides a comprehensive overview of the physical and chemical properties of Butylchlorodihydroxytin, detailed experimental protocols for its synthesis and analysis, and an in-depth discussion of its reaction mechanisms and applications. The information presented herein is intended to serve as a critical resource for researchers, scientists, and professionals in drug development and polymer chemistry, enabling a thorough understanding and safe handling of this compound.

Introduction

Butylchlorodihydroxytin, also known as butyltin chloride dihydroxide, belongs to the class of organotin compounds, which are characterized by the presence of at least one tin-carbon bond. These compounds have found widespread use as catalysts, stabilizers for polyvinyl chloride (PVC), and as biocides. Butylchlorodihydroxytin is particularly valued for its catalytic activity in the synthesis of saturated and unsaturated polyester resins, which are essential components in powder coatings, gel coats, and casting applications.[1][2] Its effectiveness as a Lewis acid catalyst, coupled with its specific solubility and stability characteristics, makes it a subject of considerable interest in both academic and industrial research.[2][3] This guide aims to consolidate the available scientific knowledge on Butylchlorodihydroxytin, offering a detailed and practical resource for its scientific and industrial applications.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of Butylchlorodihydroxytin is fundamental for its safe handling, application, and the interpretation of experimental results.

Physical Properties

Butylchlorodihydroxytin is a white, amorphous solid at room temperature.[2] Key physical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 13355-96-9 | [4] |

| Molecular Formula | C₄H₁₁ClO₂Sn | [4] |

| Molecular Weight | 245.29 g/mol | [5] |

| Appearance | White solid/powder | [2] |

| Melting Point | ~150 °C (decomposes) | [4] |

| Boiling Point | ~243.2 °C (Predicted) | [5] |

| Density | ~1.26 g/cm³ | [5] |

| Solubility in Water | ~1.03 mg/L at 20 °C | [5] |

Chemical Properties

The chemical behavior of Butylchlorodihydroxytin is dictated by the presence of the tin-carbon, tin-chlorine, and tin-hydroxyl bonds.

-

Lewis Acidity: The tin atom in Butylchlorodihydroxytin possesses vacant d-orbitals, allowing it to act as a Lewis acid. This property is central to its catalytic activity, as it can coordinate with electron-rich species, such as the carbonyl oxygen of carboxylic acids, thereby activating them for nucleophilic attack.[1][2]

-

Hydrolysis: In the presence of water, Butylchlorodihydroxytin can undergo hydrolysis. The tin-chlorine bond is susceptible to cleavage, leading to the formation of butyltin hydroxides and hydrochloric acid.[5] The dihydroxy form itself is a product of the hydrolysis of butyltin trichloride.[6][7] The hydrolytic stability of organotin compounds can vary, and in aqueous environments, different hydroxylated and polymeric tin species can exist in equilibrium.[8][9]

-

Reactivity with Alcohols and Carboxylic Acids: Butylchlorodihydroxytin dissolves upon heating with alcohols or carboxylic acids, forming active catalytic species that are soluble in the reaction medium.[2] This reactivity is crucial for its application in esterification and polyesterification reactions.

Synthesis and Characterization

Synthesis of Butylchlorodihydroxytin

Butylchlorodihydroxytin is typically synthesized through the controlled hydrolysis of its precursor, mono-n-butyltin trichloride (MBTC).[6][7]

Reaction Scheme:

C₄H₉SnCl₃ + 2H₂O → C₄H₉SnCl(OH)₂ + 2HCl

A general laboratory-scale synthesis protocol is provided below.

Experimental Protocol: Synthesis of Butylchlorodihydroxytin

Materials:

-

Mono-n-butyltin trichloride (C₄H₉SnCl₃)

-

Aqueous solution of a weak base (e.g., sodium bicarbonate or dilute sodium hydroxide)

-

Deionized water

-

Stirring apparatus

-

Reaction vessel with temperature control

-

Filtration apparatus

-

Drying oven

Procedure:

-

In a reaction vessel equipped with a stirrer, place a stoichiometric amount of deionized water.

-

Slowly add the mono-n-butyltin trichloride to the water with vigorous stirring. The reaction is exothermic, and the temperature should be controlled.

-

Gradually add a weak base solution to neutralize the hydrochloric acid formed during the reaction, maintaining a slightly acidic to neutral pH.

-

Continue stirring the mixture at a controlled temperature (e.g., 40-60 °C) for a specified period to ensure complete hydrolysis.

-

The solid Butylchlorodihydroxytin product will precipitate out of the solution.

-

Collect the precipitate by filtration.

-

Wash the product with deionized water to remove any remaining salts and impurities.

-

Dry the purified product in a vacuum oven at a low temperature to avoid decomposition.

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of Butylchlorodihydroxytin.

Analytical Characterization

The purity and identity of synthesized Butylchlorodihydroxytin should be confirmed using various analytical techniques.

-

Purity Determination: The purity of the compound can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) or by titration methods to determine the tin and chlorine content.[][11][12]

-

Spectroscopic Analysis:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a valuable tool for identifying the functional groups present in the molecule. Expected characteristic absorption bands include those for O-H stretching (from the hydroxyl groups), C-H stretching and bending (from the butyl group), and Sn-C and Sn-O stretching.[13][14][15][16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the butyl group and provide information about the chemical environment of the different protons and carbons. ¹¹⁹Sn NMR is particularly useful for studying the coordination state of the tin atom.[17][18][19][20][21]

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to study its fragmentation patterns, further confirming its structure. Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of organotin compounds after derivatization to increase their volatility.[22][23][24][25][26]

-

Experimental Protocol: GC-MS Analysis of Butylchlorodihydroxytin (after derivatization)

Objective: To confirm the identity and assess the purity of Butylchlorodihydroxytin.

Materials:

-

Butylchlorodihydroxytin sample

-

Derivatizing agent (e.g., sodium tetraethylborate or a Grignard reagent)

-

Organic solvent (e.g., hexane)

-

GC-MS instrument with a suitable capillary column (e.g., HP-5MS)

-

Standard laboratory glassware

Procedure:

-

Sample Preparation and Derivatization:

-

Accurately weigh a small amount of the Butylchlorodihydroxytin sample.

-

Dissolve the sample in an appropriate organic solvent.

-

Add the derivatizing agent to the solution to convert the polar hydroxyl and chloro groups into non-polar alkyl groups (e.g., ethyl groups), making the compound more volatile.

-

Allow the derivatization reaction to proceed to completion under controlled conditions.

-

Extract the derivatized product into a suitable organic solvent like hexane.

-

-

GC-MS Analysis:

-

Inject a small volume of the prepared sample solution into the GC-MS instrument.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at a low temperature (e.g., 60 °C), then ramp up to a higher temperature (e.g., 280 °C) to ensure separation of components.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI)

-

Mass Range: Scan a suitable mass range to detect the molecular ion and characteristic fragment ions of the derivatized compound.

-

-

-

Data Analysis:

-

Analyze the resulting chromatogram to determine the retention time of the derivatized Butylchlorodihydroxytin.

-

Examine the mass spectrum corresponding to the chromatographic peak to identify the molecular ion and fragmentation pattern, which should be consistent with the derivatized structure.

-

Compare the obtained spectrum with a reference library if available.

-

Diagram of Analytical Workflow:

Caption: Lewis acid-catalyzed esterification mechanism.

Applications

The primary application of Butylchlorodihydroxytin is as a catalyst in the production of polymers. [1][2]

-

Saturated Polyester Resins: It is a highly effective catalyst for the synthesis of saturated polyester resins used in powder coatings. It operates efficiently at temperatures between 200-230 °C. [27]* Unsaturated Polyester Resins: It is also used in the production of unsaturated polyester resins for applications such as gel coats, sheet molding compounds, and cast molding. [1]* Transesterification Reactions: Butylchlorodihydroxytin can be employed as a catalyst in transesterification reactions to produce various esters and antioxidants. [28]* PVC Stabilization: While less common than dialkyltin compounds, monoalkyltin compounds like Butylchlorodihydroxytin can act as co-stabilizers in PVC formulations. [29]

Toxicology and Safety

Organotin compounds, as a class, are known to exhibit toxicity, and Butylchlorodihydroxytin should be handled with appropriate safety precautions. [6][30]

Toxicological Profile

-

Acute Toxicity: Based on available data, Butylchlorodihydroxytin is estimated to be harmful if swallowed, in contact with skin, or if inhaled. [5] * Oral LD₅₀ (rat, estimate): 500.1 mg/kg

-

Dermal LD₅₀ (estimate): 1100 mg/kg

-

Inhalation LC₅₀ (rat, 4h, estimate): 1.5 mg/L

-

-

Irritation: It may cause respiratory irritation. [5]* Environmental Fate: Organotin compounds can be persistent in the environment. Butylchlorodihydroxytin is not expected to biodegrade readily and may be persistent. [31]It is not expected to bioaccumulate significantly in the food chain. [31]

Safe Handling and Disposal

Due to its potential hazards, strict adherence to safety protocols is essential when working with Butylchlorodihydroxytin.

Experimental Protocol: Safe Handling and Disposal

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective suit.

-

Respiratory Protection: Use a respirator with an appropriate cartridge for organic vapors and particulates if working in a poorly ventilated area or when generating dust.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. [5] Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations.

-

Do not allow the material to enter drains or waterways.

-

Contaminated containers should be treated as hazardous waste. [5][32] Diagram of Safety Precautions:

Caption: Key safety precautions for handling Butylchlorodihydroxytin.

Conclusion

Butylchlorodihydroxytin is a valuable organotin compound with significant applications, particularly as a catalyst in the polymer industry. Its efficacy stems from its Lewis acidic nature and favorable reactivity profile. This guide has provided a detailed overview of its physical and chemical properties, synthesis, analytical characterization, reaction mechanisms, and safety considerations. By following the outlined protocols and adhering to the safety guidelines, researchers and industrial chemists can effectively and safely utilize Butylchlorodihydroxytin in their endeavors. Further research into the specific spectroscopic characterization and detailed mechanistic pathways of this compound will undoubtedly contribute to its broader and more optimized application.

References

-

Mechanistic elucidation of monoalkyltin(iv)-catalyzed esterification - PMC - PubMed Central. [Link]

-

Catalysis Science & Technology - RSC Publishing - The Royal Society of Chemistry. [Link]

-

(PDF) Mechanistic elucidation of monoalkyltin(IV)‐catalyzed esterification - ResearchGate. [Link]

-

NMR Analysis of Butyltin Compounds | PDF | Coordination Complex - Scribd. [Link]

-

Final report on the safety assessment of BHT(1) - PubMed. [Link]

-

Lewis Acid-Base Site-Assisted In Situ Transesterification Catalysis to Produce Biodiesel. [Link]

-

Butyltin trichloride - Wikipedia. [Link]

-

(PDF) HYDROLYSIS OF ORGANOTIN COMPOUNDS AT HIGH CONCENTRATION. [Link]

-

FTIR data for the organotin (IV) carboxylates prepared, the organotin (IV) compounds, carboxylic acids and their potassium salts - ResearchGate. [Link]

-

Butyltin trichloride | C4H9Cl3Sn | CID 14236 - PubChem. [Link]

-

FTIR spectroscopy data of prepared diorganotin-cephalexin complexes (1-3). [Link]

-

introduction to organotin chemistry - and applications - Gelest, Inc. [Link]

-

Butylchlorodihydroxytin: Enhancing Polyester Resin Synthesis for Coatings. (2026-01-06). [Link]

-

Hydrolysis Processes of Organotin(IV) Compounds in Sea Water - ResearchGate. [Link]

-

13 C NMR Spectra Data of Compounds 1 and 2 - ResearchGate. [Link]

-

A Review of Organotin Compounds: Chemistry and Applications Volume 3. (2018-07-17). [Link]

- US10228618B2 - Organotin oxide hydroxide patterning compositions, precursors, and patterning - Google P

-

The infrared spectra of some organotin oxides - ResearchGate. [Link]

-

Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - MDPI. [Link]

-

Safety Data Sheet Monobutyltin trichloride (MBTC) Revision 5, Date 26 Oct 2023 - Redox. (2025-09-23). [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

Determination of Butyltin Compounds in Environmental Samples by Isotope Dilution GC-MS Application. [Link]

-

Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals - Agilent. [Link]

-

Isotope dilution GC-MS routine method for the determination of butyltin compounds in water. [Link]

-

validation of a gas chromatography-tandem mass spectrometry analytical method for the monitoring of ultra-traces of priority substances in surface waters - ResearchGate. [Link]

-

FTIR spectra of organotin coating. | Download Scientific Diagram - ResearchGate. [Link]

-

t-Butyl group towers over other 1H resonances - ACD/Labs. [Link]

-

CCL - Safe Handling and Disposal of Hazardous Materials - YouTube. (2023-04-27). [Link]

- CN106588974B - A method of synthesizing loose Mono-n-butyltin - Google P

-

Determination of Peak Purity in HPLC by Coupling Coulometric Array Detection and Two-Dimensional Correlation Analysis - MDPI. [Link]

-

New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. [Link]

-

Toxicity assessment of thiodiglycol - PubMed. [Link]

-

tert.-BUTYL CHLORIDE - Organic Syntheses Procedure. [Link]

-

Safe Handling of Hazardous Drugs - BC Cancer. [Link]

- CN106397189A - Synthesis method of tert-butyl chloroacetate - Google P

-

(PDF) Acute Toxicologic Evaluation of Butylated Hydroxytoluene - ResearchGate. [Link]

-

Organic Chemistry: Preparation of t-Butyl Chloride - YouTube. (2021-08-28). [Link]

-

Toxicological Assessment of Bromochlorophene: Single and Repeated-Dose 28-Day Oral Toxicity, Genotoxicity, and Dermal Application in Sprague–Dawley Rats - ResearchGate. [Link]

-

SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 1: Prelab Lecture - YouTube. (2020-04-12). [Link]

Sources

- 1. Mechanistic elucidation of monoalkyltin(iv)-catalyzed esterification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Lewis Acid-Base Site-Assisted In Situ Transesterification Catalysis to Produce Biodiesel | MDPI [mdpi.com]

- 4. Butyl Chloro Dihydroxy Tin CAS 13355-96-9 - 13355-96-9, 4101 | Made-in-China.com [m.made-in-china.com]

- 5. Butylchlorodihydroxytin - Safety Data Sheet [chemicalbook.com]

- 6. Butyltin trichloride - Wikipedia [en.wikipedia.org]

- 7. Butyltin trichloride | C4H9Cl3Sn | CID 14236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. pharmacyce.unm.edu [pharmacyce.unm.edu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. scribd.com [scribd.com]

- 18. Tributyltin chloride(1461-22-9) 13C NMR spectrum [chemicalbook.com]

- 19. researchgate.net [researchgate.net]

- 20. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 21. acdlabs.com [acdlabs.com]

- 22. mdpi.com [mdpi.com]

- 23. gcms.cz [gcms.cz]

- 24. agilent.com [agilent.com]

- 25. Isotope dilution GC-MS routine method for the determination of butyltin compounds in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Organotin chemistry - Wikipedia [en.wikipedia.org]

- 28. Final report on the safety assessment of BHT(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. lupinepublishers.com [lupinepublishers.com]

- 30. gelest.com [gelest.com]

- 31. arkema.com [arkema.com]

- 32. youtube.com [youtube.com]

An In-Depth Technical Guide to Butylchlorodihydroxytin (CAS No. 13355-96-9): Properties, Synthesis, and Applications

Abstract: This whitepaper provides a comprehensive technical overview of Butylchlorodihydroxytin, an organotin compound with significant industrial applications. The guide details its physicochemical properties, synthesis methodologies, and established uses, particularly as a catalyst in polymer chemistry and a stabilizer for polyvinyl chloride (PVC). Mechanistic insights into its catalytic activity are explored, alongside a discussion of the broader biological context of organotin compounds for professionals in research and development. This document serves as a critical resource for scientists, researchers, and engineers requiring in-depth knowledge of this versatile chemical.

Introduction and Chemical Identity

Butylchlorodihydroxytin, also known as Butyltin chloride dihydroxide, is an organotin compound belonging to the monobutyltin category.[1] These compounds are characterized by a tin atom covalently bonded to one butyl group. The presence of both hydroxyl (-OH) and chloro (Cl) ligands on the tin center imparts unique reactivity and functionality, making it a valuable asset in various chemical processes. Its primary utility is rooted in its function as a highly effective and hydrolytically stable catalyst for esterification, transesterification, and polycondensation reactions.[2][3]

Nomenclature and Identifiers:

-

CAS Number: 13355-96-9[4]

-

Molecular Formula: C₄H₁₁ClO₂Sn[4]

-

IUPAC Name: butyl(chloro)stannanediol[2]

-

Synonyms: Butyltin chloride dihydroxide, Butylchlorodihydroxystannane, Dihydroxychlorobutylstannane[3][5]

-

EC Number: 236-406-1[6]

-

InChI Key: FQYHHEJETOLDHR-UHFFFAOYSA-K[4]

Physicochemical Properties

Understanding the physical and chemical properties of Butylchlorodihydroxytin is fundamental to its safe handling, storage, and effective application in experimental and industrial settings. The compound is a non-acidic, white solid powder.[2][6]

| Property | Value | Source(s) |

| Molecular Weight | 245.29 g/mol | [4][5] |

| Appearance | White powder / solid | [1][6][7] |

| Density | 1.26 g/cm³ | [1][2][4] |

| Melting Point | ~150 °C (decomposes) | [1][2][4] |

| Boiling Point | ~243.2 °C (Predicted) | [1][2][4] |

| Water Solubility | 1.03 mg/L at 20 °C (low) | [1][2][4] |

| Storage Temperature | Below +30°C | [2][4][5] |

| Vapor Pressure | 0.061 Pa at 20 °C | [2][4] |

Table 1: Key Physicochemical Properties of Butylchlorodihydroxytin.

Its low solubility in water but reactivity with alcohols or carboxylic acids upon heating is a key feature of its catalytic application.[2][4][6] This process generates the active catalytic species in situ, which remains soluble in the ester-based reaction medium.[2][6]

Synthesis and Manufacturing

The industrial synthesis of Butylchlorodihydroxytin is primarily achieved through the controlled hydrolysis of monobutyltin trichloride (MBTC) in an alkaline solution.[1] This method is efficient and allows for the production of a stable, amorphous final product.

Synthesis Pathway

The core reaction involves the nucleophilic substitution of chloride ions on the MBTC molecule with hydroxide ions, followed by precipitation of the Butylchlorodihydroxytin product.

Caption: General synthesis workflow for Butylchlorodihydroxytin.

Step-by-Step Laboratory Synthesis Protocol

This protocol is a representative procedure based on established industrial methods.[1]

-

Preparation: Prepare an aqueous alkaline solution (e.g., sodium hydroxide) in a reaction vessel equipped with a stirrer, thermometer, and addition funnel. Heat the solution to a controlled temperature, typically between 40°C and 80°C.

-

Reactant Addition: Slowly add monobutyltin trichloride liquid to the heated alkaline solution via the addition funnel under constant stirring. The rate of addition is critical to control the exothermic reaction and ensure homogenous product formation.

-

Reaction Maintenance: Maintain the reaction mixture at a constant temperature (e.g., 70°C) for a period of 2-4 hours to ensure the hydrolysis reaction goes to completion.

-

Precipitation and Isolation: As the reaction proceeds, Butylchlorodihydroxytin will precipitate out of the solution as a white solid.

-

Filtration and Washing: After the reaction period, cool the mixture and collect the solid product by filtration. Wash the filter cake thoroughly with deionized water to remove salt byproducts (e.g., NaCl).

-

Drying: Dry the purified product under a vacuum at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved. The final product is a stable, white powder.

Mechanistic Insights and Industrial Applications

Butylchlorodihydroxytin's utility stems from its effectiveness in two major industrial domains: catalysis and polymer stabilization.

Role as an Esterification Catalyst

Butylchlorodihydroxytin is a highly efficient Lewis acid catalyst for esterification, transesterification, and polycondensation reactions, operating effectively at temperatures between 200-230°C.[2][6][8] It is widely used in the synthesis of:

-

Saturated Polyester Resins: For high-performance powder coatings used in automotive and architectural applications.[2][8]

-

Unsaturated Polyester Resins: For composite materials, including gel coats and sheet molding compounds.[2]

-

PBT Engineering Resins: Used in the automotive and construction markets.[2][3]

Causality of Catalytic Choice: The preference for Butylchlorodihydroxytin over other catalysts is due to its high catalytic activity at low concentrations (0.01% to 0.5% by weight), excellent solubility in the reaction medium (after reacting with alcohols/acids), and the production of resins with enhanced thermal stability and mechanical properties.[1]

Catalytic Mechanism: The tin center acts as an electrophilic site, coordinating with the carbonyl oxygen of the carboxylic acid or ester. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol. The process proceeds through a tetrahedral intermediate, followed by the elimination of water (esterification) or an alcohol (transesterification) to yield the final ester product and regenerate the active catalyst.[1]

Caption: Lewis acid catalytic mechanism of Butylchlorodihydroxytin.

PVC Heat Stabilization

Organotin compounds are critical heat stabilizers for polyvinyl chloride (PVC). During thermal processing, PVC degrades by eliminating hydrogen chloride (HCl), which initiates an autocatalytic "unzipping" of the polymer chain, leading to discoloration and loss of mechanical properties.[1]

Butylchlorodihydroxytin interrupts this degradation pathway by neutralizing the released HCl. This action prevents the acid-catalyzed degradation from propagating, thereby extending the material's service life and maintaining its color and transparency, even at low concentrations.[1][7]

Relevance in Drug Development: A Broader Perspective

While Butylchlorodihydroxytin itself is primarily an industrial chemical, the broader class of organotin compounds has garnered significant interest from the drug development community, particularly in oncology.[9]

Context for Researchers: Medicinal inorganic chemistry has long explored metal-based compounds as therapeutic agents, spurred by the success of platinum-based drugs like cisplatin.[10] Organotin compounds represent a promising, cost-effective alternative with different mechanisms of action.[9][10]

-

Anticancer Activity: Numerous studies have demonstrated that various organotin(IV) complexes, particularly organotin carboxylates, exhibit high in vitro cytotoxicity against a range of cancer cell lines, with IC50 values often lower than cisplatin.[10][11]

-

Mechanism of Action: The biological activity of organotin compounds is influenced by the number and type of organic groups attached to the tin atom.[12] Their cytotoxic effects are believed to involve mechanisms such as inducing apoptosis (programmed cell death) and cell cycle arrest.[9] For example, tributyltin compounds have been shown to induce apoptosis in thymocytes through pathways involving oxidative stress and caspase activation.[13]

-

Challenges and Opportunities: A primary challenge for organotin drug development is water solubility, which is crucial for in vivo testing and bioavailability.[11] The presence of polar substituents, such as the hydroxyl groups in Butylchlorodihydroxytin, can improve water solubility.[11] Further research is focused on synthesizing novel organotin complexes with enhanced efficacy and reduced toxicity.[9][11]

It is crucial to note that while the organotin scaffold shows promise, Butylchlorodihydroxytin (CAS 13355-96-9) has not been specifically developed as a drug candidate, and its biological activity and toxicological profile are not well-characterized in a pharmaceutical context.[1] Its main relevance to drug development professionals lies in its representation of a class of organometallic structures with demonstrated biological potential.

Safety, Handling, and Toxicology

As with all organotin compounds, Butylchlorodihydroxytin must be handled with appropriate caution due to potential health and environmental hazards.[1]

Hazard Identification

The compound is classified as harmful and an irritant.[5][14]

| Hazard Code | Description | Source(s) |

| H302 | Harmful if swallowed | [1][15] |

| H312 | Harmful in contact with skin | [1][15] |

| H332 | Harmful if inhaled | [1][15] |

| H315 | Causes skin irritation | [1][15] |

| H319 | Causes serious eye irritation | [1][15] |

| H335 | May cause respiratory irritation | [1][15] |

Table 2: GHS Hazard Statements for Butylchlorodihydroxytin.

Recommended Handling and PPE Protocol

A self-validating safety workflow ensures minimal exposure.

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[16]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear suitable chemical-resistant gloves.[16]

-

Eye Protection: Use safety glasses with side-shields or chemical goggles.[16]

-

Respiratory Protection: If dust formation is unavoidable, use an approved particulate respirator (e.g., N95/P1).[16]

-

Body Protection: Wear a lab coat or protective clothing.[16]

-

-

Hygiene: Avoid contact with skin, eyes, and clothing.[16] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[6]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous waste. Do not allow the product to enter drains.[16]

Caption: Standard operating procedure workflow for safe handling.

Conclusion

Butylchlorodihydroxytin (CAS 13355-96-9) is a well-established organotin compound whose value is firmly rooted in its industrial applications as a catalyst and polymer stabilizer. Its predictable reactivity, high efficiency, and specific solubility characteristics make it a compound of choice in the synthesis of high-performance polyesters and the stabilization of PVC. While the broader family of organotins presents intriguing possibilities for future therapeutic agents, Butylchlorodihydroxytin's current role is distinctly industrial. This guide has provided the core technical knowledge, from synthesis to application and safe handling, required by researchers and industry professionals working with this compound.

References

-

LookChem. (n.d.). Butylchlorodihydroxytin. Retrieved from [Link]

-

Shahzadi, S., Ali, S., & Iqbal, J. (2017). Organotin(IV) Carboxylates as Promising Potential Drug Candidates in the Field of Cancer Chemotherapy. PubMed. Retrieved from [Link]

-

de Vos, D., Willem, R., & Gielen, M. (n.d.). The Development of Novel Organotin Anti-Tumor Drugs: Structure and Activity. PMC - NIH. Retrieved from [Link]

-

ResearchGate. (n.d.). Organotin compounds with biological activity. Retrieved from [Link]

-

BNT Chemicals. (n.d.). Organotin Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Applications of organotin compounds | Download Table. Retrieved from [Link]

-

ChemBK. (2024, April 10). 13355-96-9. Retrieved from [Link]

-

Nantong Jiusheng Chemical Co., Ltd. (n.d.). Butylchlorodihydroxytin|13355-96-9. Retrieved from [Link]

-

Vesta Chemicals bv. (n.d.). Butyltin chloride dihydroxide | CAS: 13355-96-9 | ViaCat 4101. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). Butylchlorodihydroxytin: Enhancing Polyester Resin Synthesis for Coatings. Retrieved from [Link]

-

PubChem. (n.d.). Butylchlorotin dihydroxide | C4H13ClO2Sn | CID 83368. Retrieved from [Link]

-

ChemBK. (n.d.). Butylchlorodihydroxytin. Retrieved from [Link]

-

PubMed. (n.d.). Mechanism of immunotoxicological effects of tributyltin chloride on murine thymocytes. Retrieved from [Link]

Sources

- 1. Buy Butylchlorodihydroxytin | 13355-96-9 [smolecule.com]

- 2. lookchem.com [lookchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Butylchlorodihydroxytin | 13355-96-9 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. Butyltin chloride dihydroxide | CAS: 13355-96-9 | ViaCat 4101 | on stock [vestachem.com]

- 7. leapchem.com [leapchem.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. Organotin(IV) Carboxylates as Promising Potential Drug Candidates in the Field of Cancer Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Development of Novel Organotin Anti-Tumor Drugs: Structure and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Mechanism of immunotoxicological effects of tributyltin chloride on murine thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chembk.com [chembk.com]

- 15. Butylchlorotin dihydroxide | C4H13ClO2Sn | CID 83368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. chemicalbook.com [chemicalbook.com]

Synthesis of Butylchlorodihydroxytin from monobutyltin trichloride

An In-depth Technical Guide to the Synthesis of Butylchlorodihydroxytin from Monobutyltin Trichloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, scientifically-grounded protocol for the synthesis of Butylchlorodihydroxytin (BuSnCl(OH)₂) from monobutyltin trichloride (MBTC). Organotin compounds are pivotal in various industrial applications, from catalysis in polymer synthesis to stabilizers in polyvinyl chloride (PVC).[1][2] Butylchlorodihydroxytin, in particular, serves as a versatile catalyst for esterification, polycondensation, and transesterification reactions.[3][4] This document moves beyond a simple recitation of steps, delving into the underlying reaction mechanisms, the rationale for specific procedural choices, and the critical safety protocols required when handling these potent organometallic compounds. The methodologies described herein are designed to be self-validating, incorporating quality control checkpoints to ensure the synthesis of a high-purity final product.

Introduction to Organotin Synthesis

Organotin compounds, characterized by at least one tin-carbon bond, exhibit a wide spectrum of chemical reactivity and toxicity, largely dictated by the number and nature of the organic substituents on the tin atom.[5][6] The synthesis of Butylchlorodihydroxytin from MBTC is fundamentally a controlled hydrolysis reaction. MBTC is highly susceptible to hydrolysis, reacting with moisture to form hydrogen chloride and various hydroxylated tin species.[7][8] The objective of this protocol is to precisely control this hydrolysis to favor the formation of the desired dihydroxy product over other potential side products, such as butyltin oxide.[1]

The primary industrial route for this synthesis is the alkaline hydrolysis of monobutyltin trichloride, a method that allows for high yields and purity when reaction parameters are meticulously controlled.[1] This guide will detail a laboratory-scale adaptation of this robust industrial process.

Reaction Mechanism and Scientific Rationale

The conversion of monobutyltin trichloride to butylchlorodihydroxytin proceeds via a nucleophilic substitution and hydrolysis pathway in an alkaline medium.[1] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

Core Reaction: BuSnCl₃ + 2H₂O → BuSnCl(OH)₂ + 2HCl

In an uncontrolled environment, this reaction can be vigorous and lead to a mixture of products. The use of an alkaline solution (e.g., sodium carbonate and ammonium hydroxide) serves two primary purposes:

-

Neutralization: The base neutralizes the hydrochloric acid (HCl) byproduct as it forms, driving the equilibrium towards the product side.

-

Controlled Hydrolysis: The alkaline medium facilitates the stepwise replacement of chloride ions with hydroxide ions. The reaction proceeds through the formation of hydroxide intermediates, followed by chloride displacement and stabilization of the final dihydroxy structure.[1][9]

The choice of a buffered alkaline system and controlled temperature is critical to prevent the complete hydrolysis to butylstannonic acid ([BuSn(O)OH]n) or precipitation of butyltin oxide.[1][9] The process relies on precipitating the desired product, Butylchlorodihydroxytin, which has low solubility in water under the reaction conditions.[1]

Logical Flow of Synthesis

Caption: Experimental workflow for Butylchlorodihydroxytin synthesis.

Materials and Equipment

Reagents

| Reagent | Formula | CAS No. | Purity | Notes |

| Monobutyltin trichloride (MBTC) | C₄H₉Cl₃Sn | 1118-46-3 | ≥98% | Highly corrosive and moisture-sensitive.[7][8] |

| Sodium Carbonate (Anhydrous) | Na₂CO₃ | 497-19-8 | ACS Grade | |

| Ammonium Hydroxide | NH₄OH | 1336-21-6 | 28-30% solution | |

| Deionized Water | H₂O | 7732-18-5 | Type II |

Equipment

-

Three-neck round-bottom flask (500 mL)

-

Reflux condenser

-

Constant pressure dropping funnel

-

Mechanical stirrer

-

Heating mantle with temperature controller and thermocouple

-

Buchner funnel and vacuum flask

-

Vacuum oven

-

Standard laboratory glassware (beakers, graduated cylinders)

-

pH meter or pH indicator strips

-

Personal Protective Equipment (PPE): Chemical splash goggles, face shield, flame-retardant lab coat, chemically resistant gloves (e.g., nitrile), respiratory protection if not in a fume hood.[10][11]

Detailed Experimental Protocol

This protocol is designed for a synthesis yielding approximately 70-75 g of Butylchlorodihydroxytin.

PART 1: Preparation of the Alkaline Hydrolysis Solution

-

Setup: Assemble the three-neck flask with the mechanical stirrer, reflux condenser, and a stopper in a chemical fume hood.

-

Reagent Addition: To the flask, add 12 g of anhydrous sodium carbonate and 200 g of deionized water. Stir until the sodium carbonate is fully dissolved.

-

Ammonia Addition: Carefully add 200 g of 20% ammonium hydroxide solution to the flask. This creates the buffered alkaline medium necessary for controlled hydrolysis. The total alkali should be in 15-25% excess to ensure complete neutralization of the HCl byproduct.[1]

PART 2: The Hydrolysis Reaction

-

Heating: Place the flask in the heating mantle and gently heat the solution to 50°C while stirring.[1] Precise temperature control is crucial; temperatures that are too high can lead to unwanted side products.

-

MBTC Preparation: Weigh 100 g of monobutyltin trichloride into the constant pressure dropping funnel.

-

Controlled Addition of MBTC: Once the alkaline solution is stable at 50°C, begin the slow, dropwise addition of the MBTC from the funnel into the reaction flask over a period of 60-90 minutes.

-

Causality: Slow addition is critical to maintain temperature control, as the hydrolysis is exothermic. It also ensures that the MBTC reacts in a controlled manner, preventing localized pH drops and the formation of insoluble intermediates. A white precipitate of Butylchlorodihydroxytin should begin to form immediately.

-

-

Reaction Maintenance: After the addition is complete, maintain the reaction mixture at a constant temperature of 50°C with continuous stirring for an additional 2 hours to ensure the reaction goes to completion.[1]

PART 3: Product Isolation and Purification

-

Cooling: Turn off the heat and allow the reaction mixture to cool to room temperature.

-

Filtration: Isolate the white precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake thoroughly with two portions of 200 mL deionized water.

-

Causality: This step is essential to remove any unreacted salts (e.g., sodium chloride, ammonium chloride) and other water-soluble impurities. The washing temperature should be controlled at 50-60°C for optimal impurity removal.

-

-

Drying: Transfer the purified filter cake to a crystallization dish and dry in a vacuum oven at 70-80°C until a constant weight is achieved. The final product should be a fine, white powder.

-

Expected Yield: Industrial processes report yields of 98.2-99.4%.[1] A laboratory yield of >95% should be achievable.

-

Characterization and Quality Control

To ensure the identity and purity of the synthesized Butylchlorodihydroxytin, the following analytical techniques are recommended.

| Parameter | Method | Expected Result |

| Appearance | Visual Inspection | White, amorphous powder.[1][3] |

| Melting Point | Capillary Melting Point Apparatus | ~150°C (with decomposition).[1][3][12] |

| Identity | FT-IR Spectroscopy | Characteristic peaks for O-H stretch (~3400 cm⁻¹), C-H stretch (~2900 cm⁻¹), and Sn-O/Sn-C bonds. |

| Purity/Structure | ¹H, ¹³C, ¹¹⁹Sn NMR Spectroscopy | Spectra consistent with the butylchlorodihydroxytin structure. |

| Purity | HPLC-ICP-MS or GC-AAS | To confirm purity and quantify any organotin impurities.[13][14] |

Safety, Handling, and Waste Disposal

CRITICAL: Organotin compounds are highly toxic and must be handled with extreme caution. [5][15]

-

Engineering Controls: All work must be conducted in a well-ventilated chemical fume hood.[10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical splash goggles, and chemically resistant gloves.[10][11]

-

Exposure Routes: Avoid inhalation, ingestion, and skin contact. Organotins can be absorbed through the skin.[5][15]

-

Spill Response: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite), place it in a sealed container, and dispose of it as hazardous waste.[15]

-

Waste Disposal: All organotin-contaminated waste, including solvents, glassware, and disposable materials, must be collected in clearly labeled, sealed containers for disposal according to institutional and local hazardous waste regulations. Do not discharge into drains.[11]

Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Low Yield | Incomplete reaction; loss during filtration/washing. | Ensure reaction time and temperature are adequate. Check for leaks in the filtration setup. |

| Product is Oily or Gummy | Presence of impurities or incomplete hydrolysis. | Improve washing procedure. Ensure slow addition of MBTC and proper temperature control. |

| Reaction Overheats | MBTC added too quickly. | Immediately slow or stop the addition of MBTC. Use an ice bath to cool the reaction flask if necessary. |

References

-

PubChem. (n.d.). Butyltin trichloride. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). Butylchlorodihydroxytin. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Tin and Tin Compounds. NCBI. Retrieved from [Link]

-

OECD Existing Chemicals Database. (2006). SIAM 23, 17-20 October 2006 US/ICCA SIDS INITIAL ASSESSMENT PROFILE Monobutyltin trichloride and selected thioglycolate esters. Retrieved from [Link]

-

Li, J., et al. (2023). Hydrolysis and condensation of monobutyltin chloride: reaction process analysis with DFT. RSC Advances, 13(45), 31835-31844. Retrieved from [Link]

-

Takeuchi, M., Mizuishi, K., & Hobo, T. (2000). Determination of Organotin Compounds in Environmental Samples. Analytical Sciences, 16(4), 349-359. Retrieved from [Link]

-

Del Valle Lab. (n.d.). Standard Operating Procedures - Organotin reagents. Retrieved from [Link]

-

National Institute for Occupational Safety and Health (NIOSH). (1976). ORGANOTIN COMPOUNDS. CDC Stacks. Retrieved from [Link]

-

Eurofins Australia. (n.d.). Organotins Analysis. Retrieved from [Link]

-

National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

-

Wiley Analytical Science. (2019, September 16). Tin test: Detecting organotin compounds. Retrieved from [Link]

-

National Institute for Occupational Safety and Health (NIOSH). (1988). Development of a method for the sampling and analysis of organotin compounds. CDC Stacks. Retrieved from [Link]

-

Li, J., et al. (2023). Hydrolysis and condensation of monobutyltin chloride: reaction process analysis with DFT. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Butyltin trichloride. Retrieved from [Link]

-

Li, J., et al. (2023). Hydrolysis and condensation of monobutyltin chloride: reaction process analysis with DFT. RSC Publishing. Retrieved from [Link]

-

ResearchGate. (n.d.). The dimeric structure of [BusnCl(ooC) 2 C 5 H 3 n] 2. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Butyltin Trichloride. Retrieved from [Link]

- Eberly, K. C., Smith, Jr., G. E. P., & Albert, H. E. (1951). U.S. Patent No. 2,560,042. Google Patents.

-

Ataman Kimya. (n.d.). MONOBUTYLTIN OXIDE. Retrieved from [Link]

Sources

- 1. Buy Butylchlorodihydroxytin | 13355-96-9 [smolecule.com]

- 2. sanfanchem.com [sanfanchem.com]

- 3. Butylchlorodihydroxytin|lookchem [lookchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. stacks.cdc.gov [stacks.cdc.gov]

- 7. Butyltin trichloride | C4H9Cl3Sn | CID 14236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 9. Hydrolysis and condensation of monobutyltin chloride: reaction process analysis with DFT - PMC [pmc.ncbi.nlm.nih.gov]

- 10. delvallelab.weebly.com [delvallelab.weebly.com]

- 11. fishersci.fr [fishersci.fr]

- 12. Butylchlorodihydroxytin | 13355-96-9 [chemicalbook.com]

- 13. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. eurofins.com.au [eurofins.com.au]

- 15. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

An In-Depth Technical Guide to the Molecular Structure and Characterization of Butylchlorodihydroxytin (CAS 13355-96-9)

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Butylchlorodihydroxytin, also known as Butyltin chloride dihydroxide, is an organotin compound of significant industrial importance, primarily serving as a high-efficiency catalyst in the synthesis of saturated and unsaturated polyester resins.[1][2] Its role in polymerization and transesterification reactions, particularly at elevated temperatures, makes a thorough understanding of its molecular structure and thermal stability paramount for process optimization and quality control.[3][4] This guide provides a comprehensive framework for the synthesis, structural elucidation, and analytical characterization of Butylchlorodihydroxytin. We will address ambiguities in its reported chemical formula, propose its most likely molecular geometry, and present a multi-technique analytical workflow. This document is intended for researchers, chemists, and quality assurance professionals in the polymer and specialty chemical industries, offering both foundational knowledge and practical, field-proven protocols.

Chemical Identity and Structural Postulates

The precise molecular structure of the compound supplied under CAS number 13355-96-9 is subject to some ambiguity in chemical databases, primarily concerning its hydration state. This section clarifies the known identifiers and postulates the most probable structure based on chemical principles and available data.

1.1. Identification and Formula Discrepancy

The compound is commonly referred to by several names, including Butylchlorodihydroxytin, Butyltin chloride dihydroxide, and Butyl(chloro)stannanediol.[4][5] Data sources present two common molecular formulas:

-

C₄H₁₁ClO₂Sn: This corresponds to the anhydrous molecule, with a molecular weight of approximately 245.29 g/mol .[3][6]

-

C₄H₁₃ClO₂Sn: This formula, associated with the IUPAC name "butyl(chloro)tin;dihydrate," suggests the presence of two water molecules, yielding a molecular weight of approximately 247.31 g/mol .[3][5][7]

From an application standpoint, the material is typically a white, amorphous, and hydrolytically stable powder.[1] It is likely that the anhydrous form, CH₃(CH₂)₃Sn(OH)₂Cl, represents the core chemical entity, which may exist as a hydrate depending on synthesis and storage conditions. For the purposes of this guide, we will focus on the characterization of this primary structure.

1.2. Postulated Molecular Structure

The central tin atom in Butylchlorodihydroxytin is in the +4 oxidation state (Sn(IV)). In a discrete, monomeric state, the tin atom is bonded to one butyl group, one chlorine atom, and two hydroxyl groups. This would result in a four-coordinate tin center with a distorted tetrahedral geometry. The polarity of the Sn-Cl and Sn-O bonds, along with the presence of hydroxyl groups capable of hydrogen bonding, suggests that intermolecular interactions are likely in the solid state, potentially leading to a higher coordination number (five or six) and a polymeric or oligomeric structure.

Caption: Postulated structure of anhydrous Butylchlorodihydroxytin.

Industrial Synthesis Pathway

The predominant industrial route for producing Butylchlorodihydroxytin is through the controlled alkaline hydrolysis of monobutyltin trichloride (MBTC).[3] This method is favored for its high yield and purity.

2.1. Synthesis Rationale (E-E-A-T)

The choice of alkaline hydrolysis is deliberate. MBTC is highly susceptible to hydrolysis, and uncontrolled reaction with water would lead to a mixture of tin oxides and other species. By using a controlled excess of a weak base, such as sodium carbonate and ammonium hydroxide, the pH is maintained in a range that facilitates the sequential replacement of two chloride ions with hydroxide ions while leaving the third chloride and the butyl group intact. The temperature is maintained between 40-80°C to ensure a sufficient reaction rate without promoting unwanted side reactions or excessive degradation.[3] The process results in the precipitation of the product, which can then be isolated.

Caption: Industrial synthesis workflow for Butylchlorodihydroxytin.

2.2. Experimental Protocol: Laboratory Scale Synthesis

This protocol is a self-validating system; successful synthesis will yield a white precipitate with analytical data corresponding to the target compound.

-

Preparation: In a 500 mL jacketed glass reactor equipped with an overhead stirrer, thermometer, and addition funnel, prepare an alkaline solution by dissolving sodium carbonate and ammonium hydroxide in deionized water. The total alkali content should be in 15-25% molar excess relative to the monobutyltin trichloride to be added.

-

Heating: Circulate fluid through the reactor jacket to bring the alkaline solution to a stable temperature of 60 ± 2°C.

-

Addition: Slowly add monobutyltin trichloride to the stirred solution via the addition funnel over a period of 60-90 minutes. A white precipitate will form immediately.

-

Reaction: Maintain the reaction mixture at 60°C with continuous stirring for an additional 3 hours to ensure complete conversion.

-

Isolation: Cool the mixture to room temperature. Collect the white solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with deionized water until the filtrate is neutral (pH ~7) to remove unreacted salts.

-

Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight. Industrial yields are reported to be in the 98-99% range.[3]

A Multi-Technique Approach to Structural Characterization

No single technique can fully characterize a molecule. The following workflow represents a robust, multi-faceted approach to confirm the identity, structure, and purity of synthesized Butylchlorodihydroxytin.

Caption: Integrated workflow for the characterization of Butylchlorodihydroxytin.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Expertise & Experience: NMR is the most powerful tool for elucidating the solution-state structure. ¹H and ¹³C NMR are used to confirm the structure and integrity of the n-butyl group. Crucially, ¹¹⁹Sn NMR provides a direct probe of the chemical environment around the tin nucleus. The ¹¹⁹Sn chemical shift (δ) is exquisitely sensitive to the coordination number and the nature of the substituents on the tin atom, making it the definitive technique for studying its coordination chemistry in solution.[8][9] Chemical shifts for four-coordinate organotin compounds typically appear at higher frequency (downfield), while five- and six-coordinate species appear at lower frequency (upfield).[10]

-

Detailed Protocol:

-

Sample Preparation: Dissolve 10-20 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or d₆-DMSO). Causality: d₆-DMSO is a coordinating solvent and may shift the ¹¹⁹Sn resonance upfield compared to the non-coordinating CDCl₃, providing clues about the Lewis acidity of the tin center.

-

Referencing: Use Tetramethylsilane (TMS) as the internal standard for ¹H and ¹³C spectra (δ = 0 ppm). Use Tetramethyltin (SnMe₄) as an external reference for ¹¹⁹Sn spectra (δ = 0 ppm).[8]

-

Acquisition: Acquire standard ¹H, ¹³C{¹H}, and ¹¹⁹Sn{¹H} spectra on a 400 MHz or higher field spectrometer. For ¹¹⁹Sn, a larger number of scans may be required due to its lower receptivity compared to protons.

-

Trustworthiness: The observation of sharp, well-resolved peaks and correct integration values in the ¹H spectrum for the butyl group protons validates sample purity and structural integrity.

-

-

Expected Data & Interpretation:

-

¹H NMR: Expect four distinct signals corresponding to the CH₃, and the three CH₂ groups of the butyl chain, showing characteristic splitting patterns (e.g., a triplet for the terminal CH₃).

-

¹³C NMR: Expect four signals in the aliphatic region for the four distinct carbons of the butyl chain.

-

¹¹⁹Sn NMR: The chemical shift will be highly informative. A shift in the range of +20 to -200 ppm in a non-coordinating solvent would be consistent with a four-coordinate, tetrahedral-like environment. A significant upfield shift (e.g., -200 to -400 ppm) in a coordinating solvent like DMSO would indicate an expansion of the coordination sphere to five or six.[10][11]

-

3.2. Mass Spectrometry (MS)

-

Expertise & Experience: MS is essential for confirming the molecular weight and providing structural information through fragmentation analysis. The isotopic pattern of tin (it has 10 stable isotopes) provides a unique, definitive signature for any tin-containing fragment.[9]

-

Detailed Protocol:

-

Methodology: Due to the low volatility of the compound, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended.

-

Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

-

Analysis: Infuse the sample directly or via LC injection. Acquire spectra in both positive and negative ion modes.

-

Trustworthiness: The protocol is validated by observing the characteristic isotopic distribution pattern of tin in the molecular ion and key fragment peaks. High-resolution measurement allows for the calculation of the elemental formula, confirming the atomic composition.

-

-

Expected Data & Interpretation:

-

Molecular Ion: Expect to see a complex cluster of peaks corresponding to the protonated molecule [M+H]⁺ or other adducts. The exact m/z will confirm either the anhydrous or hydrated formula.

-

Fragmentation: The fragmentation pattern is predictable. Key fragmentation pathways for organotins involve the loss of alkyl groups and anionic ligands. Expect to see major fragments corresponding to:

-

3.3. Thermal Analysis (TGA/DSC)

-

Expertise & Experience: Given that Butylchlorodihydroxytin is used as a catalyst at high temperatures (up to 230 °C) and is reported to decompose around its melting point (~150 °C), thermal analysis is not merely academic but critical for practical application.[1][3] Thermogravimetric Analysis (TGA) measures mass changes with temperature, while Differential Scanning Calorimetry (DSC) measures heat flow, identifying melting, crystallization, and decomposition events.[14][15]

-

Detailed Protocol:

-

Sample Preparation: Place 5-10 mg of the finely ground powder into an aluminum or ceramic TGA/DSC pan.

-

Instrumentation: Use a simultaneous TGA-DSC instrument.

-

Conditions: Heat the sample from 30°C to 400°C at a linear heating rate of 10°C/min under a nitrogen atmosphere (flow rate 50 mL/min). Causality: An inert atmosphere is crucial to study the intrinsic thermal decomposition without interference from oxidative processes.[16]

-

Trustworthiness: The protocol is validated by running a baseline with empty pans to ensure instrument stability and by calibrating the instrument with known standards (e.g., Indium for temperature and enthalpy).

-

-

Expected Data & Interpretation:

-

TGA Curve: If the sample is a hydrate, an initial mass loss corresponding to the loss of water will be observed below ~120°C. A significant mass loss event beginning around 150°C would correspond to the decomposition of the organotin structure.[3]

-

DSC Curve: An endothermic peak corresponding to melting may be observed, likely immediately followed by an exothermic or complex endothermic peak indicating decomposition.[17] This confirms that the compound is not stable at its melting point.

-

Data Summary and Physicochemical Properties

The following table summarizes the key properties of Butylchlorodihydroxytin based on compiled literature data.

| Property | Value | Source(s) |

| CAS Number | 13355-96-9 | [3] |

| Molecular Formula | C₄H₁₁ClO₂Sn (anhydrous) | [3][18] |

| Molecular Weight | 245.29 g/mol (anhydrous) | [3][6] |

| Appearance | White powder | [3][18] |

| Melting Point | ~150 °C (with decomposition) | [3][18] |

| Density | ~1.26 g/cm³ | [3][18] |

| Water Solubility | ~1.03 mg/L at 20°C (low) | [3][18] |

| Primary Application | Catalyst for polyester synthesis | [1][2][4] |

Conclusion

Butylchlorodihydroxytin is a vital industrial catalyst whose performance is intrinsically linked to its molecular structure and thermal properties. While its precise solid-state structure may vary with hydration, its core identity as CH₃(CH₂)₃Sn(OH)₂Cl is well-established. A comprehensive characterization approach, integrating NMR (especially ¹¹⁹Sn), mass spectrometry, and thermal analysis, is essential for quality control and mechanistic understanding. The protocols and interpretive frameworks provided in this guide offer a robust system for researchers and industry professionals to thoroughly analyze and validate this important organotin compound, ensuring its effective and reliable application.

References

-

IMSERC. (n.d.). NMR Periodic Table: Tin NMR. Northwestern University. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹¹⁹Sn NMR spectra of 1 in various solvents showing the dependence of δ.... ResearchGate. Retrieved from [Link]

-

Dr. Puspendra Classes. (2018, November 15). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage [Video]. YouTube. Retrieved from [Link]

-

ChemBK. (2024). Butylchlorodihydroxytin. ChemBK. Retrieved from [Link]

-

ResearchGate. (n.d.). Solid-State and High-Resolution Liquid ¹¹⁹Sn NMR Spectroscopy of Some Monomeric, Two-Coordinate Low-Valent Tin Compounds: Very Large Chemical Shift Anisotropies. ResearchGate. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Syntheses, Structures, and ¹H, ¹³C{¹H} and ¹¹⁹Sn{¹H} NMR Chemical Shifts of a Family of Trimethyltin Alkoxide, Amide, Halide and Cyclopentadienyl Compounds. The Royal Society of Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum showing the fragmentation pattern of (a) the B5 fraction.... ResearchGate. Retrieved from [Link]

-

Signal-to-Noise. (n.d.). (Sn) Tin NMR. Signal-to-Noise. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. LibreTexts. Retrieved from [Link]

-

Collard Group. (n.d.). MASS SPECTROMETRY: BASIC EXPERIMENT. Georgia Tech. Retrieved from [Link]

-

Reddit. (2016). How do you determine the thermal decomposition temperature of a chemical?. Reddit. Retrieved from [Link]

-

LookChem. (n.d.). Butylchlorodihydroxytin. LookChem. Retrieved from [Link]

-

Moore Analytical. (n.d.). Thermal Analysis- TGA/DSC. Moore Analytical. Retrieved from [Link]

-

IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur. Retrieved from [Link]

-

ResearchGate. (n.d.). DSC (a) and TG (b) curves for the thermal decomposition of.... ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). Butylchlorotin dihydroxide. National Institutes of Health. Retrieved from [Link]

-

Vesta Chemicals bv. (n.d.). Butyltin chloride dihydroxide. Vesta Chemicals bv. Retrieved from [Link]

-

Fandachem. (n.d.). Butyltin chloride dihydroxide cas 13355-96-9. Fandachem. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Butyltin chloride dihydroxide | CAS: 13355-96-9 | ViaCat 4101 | on stock [vestachem.com]

- 3. Buy Butylchlorodihydroxytin | 13355-96-9 [smolecule.com]

- 4. fandachem.com [fandachem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. scbt.com [scbt.com]

- 7. Butylchlorotin dihydroxide | C4H13ClO2Sn | CID 83368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]

- 9. (Sn) Tin NMR [chem.ch.huji.ac.il]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. whitman.edu [whitman.edu]

- 13. collard.chemistry.gatech.edu [collard.chemistry.gatech.edu]

- 14. reddit.com [reddit.com]

- 15. mooreanalytical.com [mooreanalytical.com]

- 16. iitk.ac.in [iitk.ac.in]

- 17. researchgate.net [researchgate.net]

- 18. chembk.com [chembk.com]

The Solubility of Butylchlorodihydroxytin in Organic Solvents: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Butylchlorodihydroxytin (CAS No. 13355-96-9), an organotin compound of significant interest in catalysis and polymer synthesis. Addressed to researchers, chemists, and drug development professionals, this document elucidates the physicochemical properties of the compound, the theoretical principles governing its solubility, and a detailed, field-proven methodology for its empirical determination. While specific quantitative solubility data for Butylchlorodihydroxytin is not extensively documented in publicly available literature, this guide establishes a robust framework for predicting and experimentally verifying its behavior in various organic media. Particular attention is given to the phenomenon of reactive dissolution, a key characteristic of this compound in protic solvents like alcohols.

Introduction to Butylchlorodihydroxytin

Butylchlorodihydroxytin is an organotin compound featuring a tin(IV) center bonded to one butyl group, one chlorine atom, and two hydroxyl groups. Its molecular formula is C₄H₁₁ClO₂Sn, with a molecular weight of approximately 245.29 g/mol .[1][2] It typically appears as a white, amorphous solid.[1][3] This compound is primarily utilized as a highly efficient catalyst for esterification, polycondensation, and transesterification reactions, particularly in the synthesis of saturated and unsaturated polyester resins for coatings and composite materials.[4][5]

Understanding the solubility of Butylchlorodihydroxytin is paramount for its effective application. Proper solvent selection is critical for achieving homogeneous reaction media, controlling reaction kinetics, ensuring catalyst stability, and developing purification strategies. For professionals in drug development, where organotin compounds are sometimes explored for their biological activities, solubility dictates formulation possibilities and bioavailability.

Physicochemical Properties and Structural Considerations

The solubility of a compound is intrinsically linked to its molecular structure. Butylchlorodihydroxytin possesses a unique combination of features that dictate its interaction with various solvents:

-

Polar Core: The tin center bonded to a chlorine atom and two hydroxyl (-OH) groups creates a highly polar, hydrophilic core. The hydroxyl groups, in particular, are capable of acting as both hydrogen bond donors and acceptors.

-

Nonpolar Tail: The single butyl group (C₄H₉) provides a nonpolar, lipophilic character to the molecule.

-

Overall Polarity: As a monobutyltin compound, the polarity of the functional groups (Sn-Cl, Sn-OH) dominates over the relatively small nonpolar tail. This suggests a greater affinity for polar organic solvents compared to nonpolar hydrocarbons.[6] This contrasts with tetra-alkyltin compounds, which are generally nonpolar and soluble in nonpolar solvents.[7]

Table 1: Key Physicochemical Properties of Butylchlorodihydroxytin

| Property | Value | Reference(s) |

| CAS Number | 13355-96-9 | [3][4] |

| Molecular Formula | C₄H₁₁ClO₂Sn | [1][2] |

| Molecular Weight | ~245.29 g/mol | [1] |

| Appearance | White solid / powder | [3] |

| Melting Point | ~150 °C (decomposes) | [1] |

| Water Solubility | Very low (~1.03 mg/L at 20 °C) | [1][3] |

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This can be refined using more quantitative measures like Hansen Solubility Parameters (HSP).

General Principles

The solubility of Butylchlorodihydroxytin will be favored in solvents that can effectively interact with both its polar core and nonpolar tail.

-

Polar Protic Solvents (e.g., Alcohols, Carboxylic Acids): These solvents are expected to be excellent candidates. However, as noted in the literature, dissolution is often accompanied by a chemical reaction.[1][4] The hydroxyl or carboxyl groups of the solvent can react with the Sn-Cl or Sn-OH moieties, forming new, highly soluble organotin species in situ. This "reactive dissolution" is a critical consideration for its catalytic applications.

-

Polar Aprotic Solvents (e.g., THF, Acetone, Ethyl Acetate): These solvents possess dipole moments and can engage in dipole-dipole interactions with the polar core of the molecule. They are likely to be effective solvents for physical dissolution without reaction.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack polarity and the ability to hydrogen bond. They are expected to be poor solvents for Butylchlorodihydroxytin, as they cannot effectively solvate the polar Sn-Cl and Sn-OH bonds.

Hansen Solubility Parameters (HSP)

HSP provides a more nuanced approach by breaking down the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[8] A solute will dissolve best in a solvent whose HSP values are similar to its own.

While the exact HSP values for Butylchlorodihydroxytin are not published, we can infer its characteristics. Given its structure, it would be expected to have significant δP and δH components due to the polar bonds and hydroxyl groups. Solvents with balanced and relatively high δP and δH values would therefore be predicted as good solvents.

Caption: Predicted solubility based on solvent class and Hansen Parameter similarity.

Experimental Determination of Solubility: A Validated Protocol

Given the lack of published quantitative data, empirical determination is essential. The Shake-Flask Method is the gold standard for determining thermodynamic solubility and is recommended here.[9] This protocol is designed to be self-validating by ensuring equilibrium is reached.

Principle

An excess amount of the solid solute (Butylchlorodihydroxytin) is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is measured using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Experimental Workflow Diagram

Sources

- 1. BNT Chemicals | Monobutyltin Trichloride Glass Coating [bnt-chemicals.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Butyltin trichloride - Wikipedia [en.wikipedia.org]

- 4. Monobutyltin Trichloride or Butylstannium Trichloride Manufacturers [mubychem.com]

- 5. Butyltin trichloride | C4H9Cl3Sn | CID 14236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 9. Determination of butyltin compounds in environmental samples by isotope-dilution GC-ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Butylchlorodihydroxytin: A Comprehensive Guide to Safe Handling and Hazard Mitigation

An In-depth Technical Guide for Researchers

Executive Summary